molecular formula C12H16BFO3 B6233782 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1887126-77-3

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B6233782
CAS No.: 1887126-77-3
M. Wt: 238.1
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Description

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that features a fluorine atom and a boronic ester group attached to a phenol ring

Biochemical Analysis

Biochemical Properties

The compound is known to be an intermediate with benzene rings . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.

Molecular Mechanism

It is known that the compound is obtained by a three-step substitution reaction , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not yet identified.

Preparation Methods

The synthesis of 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with a fluorinated phenol derivative.

    Borylation Reaction: The phenol derivative undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:

    Suzuki Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol derivative.

Scientific Research Applications

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.

Comparison with Similar Compounds

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be compared with other boronic esters and fluorinated phenols:

    3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a phenol ring, which can affect its reactivity and applications.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a benzoate ester group, which can influence its chemical properties and uses.

    2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone: This compound contains a pyrrolidinyl group, which can alter its biological activity and applications.

Properties

CAS No.

1887126-77-3

Molecular Formula

C12H16BFO3

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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